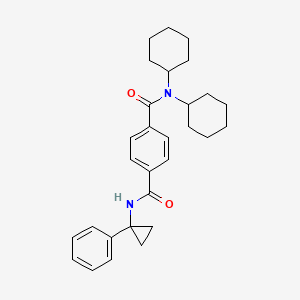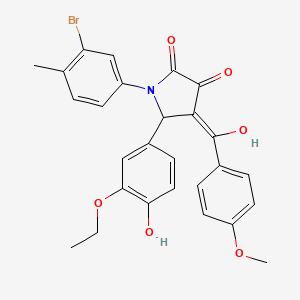![molecular formula C19H22N2O2 B4298017 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4298017.png)
2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been shown to protect against neuronal cell death in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential therapeutic applications. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, the compound can be difficult to synthesize in large quantities, which can limit its use in experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, more research is needed to determine its effectiveness in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, studies could be conducted to optimize the synthesis method to make the compound more readily available for research purposes.
Conclusion:
In conclusion, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound with potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could help to further elucidate its therapeutic potential.
Aplicaciones Científicas De Investigación
2-[2-(2-methyl-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-[2-(2-methyl-1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-13(14-6-4-5-9-17(14)20-12)10-11-21-18(22)15-7-2-3-8-16(15)19(21)23/h4-6,9,15-16,20H,2-3,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUGIDTRZDJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-difluorophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4297954.png)
![5-allyl-3-[(2-methylbenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4297956.png)
![2-[3-(3-fluorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297962.png)
![2-[4-(1,3-benzodioxol-5-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297969.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide](/img/structure/B4297971.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4297979.png)
![3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4297987.png)
![2-imino-3-[4-(trifluoromethoxy)phenyl]-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4297994.png)
![1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4297995.png)
![methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B4298011.png)

![2-[5-(2-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298015.png)
![8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4298026.png)